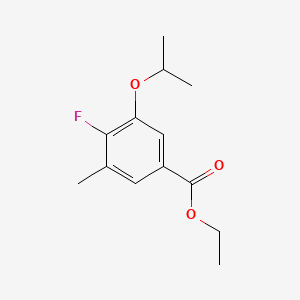
1,2,5-Trifluoro-3-methoxy-4,6-dinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitrotrifluoroanisole is an organic compound characterized by the presence of two nitro groups and a trifluoromethoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dinitrotrifluoroanisole typically involves the nitration of trifluoroanisole. The process begins with the preparation of trifluoroanisole, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 4 positions on the benzene ring.
Industrial Production Methods: Industrial production of 2,4-dinitrotrifluoroanisole follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dinitrotrifluoroanisole undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the benzene ring make the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium cyanide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted products with nucleophiles replacing the nitro groups.
Reduction: Formation of 2,4-diaminotrifluoroanisole.
Oxidation: Formation of oxidized derivatives depending on the specific conditions used.
Applications De Recherche Scientifique
2,4-Dinitrotrifluoroanisole has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Agrochemicals: Used in the development of pesticides and herbicides.
Dyestuff: Utilized in the synthesis of dyes due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2,4-dinitrotrifluoroanisole involves its interaction with specific molecular targets. The nitro groups on the benzene ring can participate in electron-withdrawing interactions, affecting the compound’s reactivity. In biological systems, the compound may interact with enzymes or proteins, leading to various biochemical effects. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2,4-Dinitroanisole: Similar structure but lacks the trifluoromethoxy group.
2,4-Dinitrophenol: Contains nitro groups but lacks the methoxy and trifluoromethoxy groups.
2,4-Dichloroanisole: Contains chlorine atoms instead of nitro groups.
Uniqueness: 2,4-Dinitrotrifluoroanisole is unique due to the presence of both nitro and trifluoromethoxy groups, which impart distinct chemical properties. The trifluoromethoxy group enhances the compound’s stability and reactivity, making it valuable in various applications.
Propriétés
Formule moléculaire |
C7H3F3N2O5 |
|---|---|
Poids moléculaire |
252.10 g/mol |
Nom IUPAC |
1,2,5-trifluoro-3-methoxy-4,6-dinitrobenzene |
InChI |
InChI=1S/C7H3F3N2O5/c1-17-7-3(9)2(8)5(11(13)14)4(10)6(7)12(15)16/h1H3 |
Clé InChI |
PEUAGYHBCIIDEV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


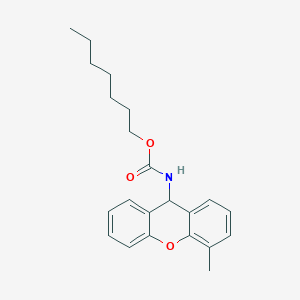
![2-[4-[(2,4-dimethoxyphenyl)iminomethyl]-N-ethylanilino]acetonitrile](/img/structure/B14015939.png)
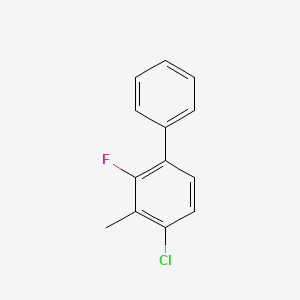
![2,2'-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone]](/img/structure/B14015951.png)
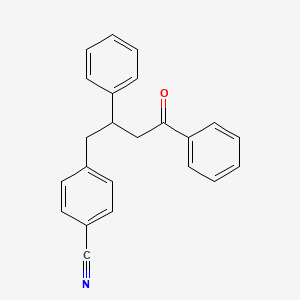
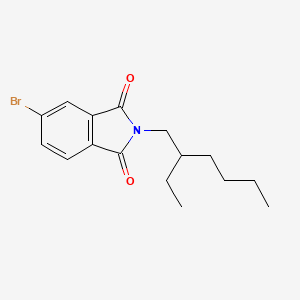
![Hemi(oxalic acid);spiro[3.3]heptan-2-ylmethanamine](/img/structure/B14015969.png)
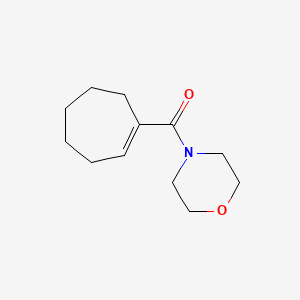
![1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea](/img/structure/B14015978.png)
![2-[4-[4-[[amino-(diaminomethylideneamino)methylidene]amino]phenyl]sulfonylphenyl]-1-(diaminomethylidene)guanidine](/img/structure/B14015984.png)
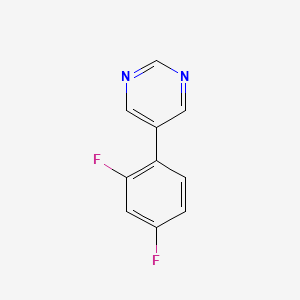
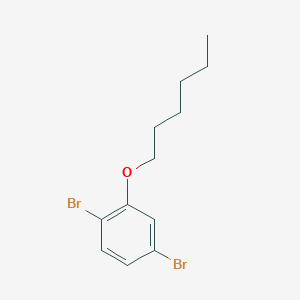
![[4-[[4-(Aminomethyl)phenyl]methyl]phenyl]methanamine](/img/structure/B14016029.png)
